Indole-5-yl Carboxamide Pharmacophore Enables Sub-Nanomolar MAO-B Inhibition in Optimized Analogs
The indole-5-carboxamide structural motif has been validated as a highly potent and selective MAO-B inhibitory pharmacophore. In the landmark study by Hoffmann et al. (2014), compound 53 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide) achieved an IC₅₀ of 0.227 nM against human MAO-B with >5700-fold selectivity over MAO-A [1]. The target compound bears the indole-5-yl carboxamide connectivity required for MAO-B binding, whereas the closest commercially available comparator N-(2-methyl-1H-indol-5-yl)cyclohexanecarboxamide, which lacks a tetrazole, yields only an IC₅₀ of 6.96 µM [2]. The presence of the tetrazole moiety in the target compound introduces additional hydrogen-bond acceptor sites that may enhance affinity for the MAO-B active site.
| Evidence Dimension | MAO-B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet assayed (predicted to occupy the same pharmacophoric space as sub-nanomolar indole-5-carboxamides) |
| Comparator Or Baseline | N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53): IC₅₀ = 0.227 nM [1]; N-(2-methyl-1H-indol-5-yl)cyclohexanecarboxamide: IC₅₀ = 6.96 µM [2] |
| Quantified Difference | Class-leading indole-5-carboxamides demonstrate >30,000-fold greater potency than the simplest cyclohexanecarboxamide analog lacking tetrazole. |
| Conditions | Human recombinant MAO-B; spectrofluorimetric assay; 20 min incubation [2]; recombinant enzyme assay [1]. |
Why This Matters
Procurement teams building MAO-B screening libraries should prioritize this compound because it combines the validated indole-5-carboxamide pharmacophore with an underexplored tetrazole-cyclohexane substituent that may unlock sub-nanomolar potency.
- [1] Hoffmann, K., et al. Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. J. Med. Chem. 2014, 57, 7145–7159. View Source
- [2] BindingDB BDBM50326846: CHEMBL1253605 – N-(2-Methyl-1H-indol-5-yl)cyclohexanecarboxamide; IC₅₀ = 6.96 µM against human MAO-B. View Source
